1-Benzyl-5-oxopyrrolidine-3-carboxamide

Descripción

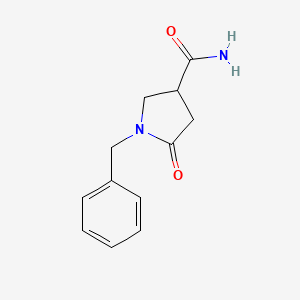

Structure

2D Structure

Propiedades

IUPAC Name |

1-benzyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFFGHGZXQWFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40411090 | |

| Record name | 1-benzyl-5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116041-19-1 | |

| Record name | 1-benzyl-5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 1-Benzyl-5-oxopyrrolidine-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-5-oxopyrrolidine-3-carboxamide is a small molecule belonging to the pyrrolidinone class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside data for structurally related analogs to provide a comparative context. The guide also outlines general experimental protocols for the determination of these properties and illustrates a plausible synthetic route and a potential biological signaling pathway based on the activities of related compounds.

Physicochemical Data

Quantitative physicochemical data for this compound (CAS: 116041-19-1) is not extensively available in the public domain. However, data for its precursors and closely related analogs, 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid and its methyl ester, are available and presented below for comparative purposes.

Table 1: Core Physicochemical Properties

| Property | This compound | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate |

| CAS Number | 116041-19-1[1] | 5733-86-8[2] | 51535-00-3[3] |

| Molecular Formula | C₁₂H₁₄N₂O₂[1] | C₁₂H₁₃NO₃[2] | C₁₃H₁₅NO₃[3] |

| Molecular Weight | 218.26 g/mol [4] | 219.24 g/mol [2] | 233.26 g/mol [3] |

| Physical Form | Solid[1] | White to almost white crystalline powder[2] | Not Specified |

| Melting Point | Not Specified | 142 - 146 °C[2] | Not Specified |

| Boiling Point | Not Specified | Not Specified | Not Specified |

| Solubility | Not Specified | Not Specified | >35 µg/mL (at pH 7.4)[3] |

| pKa | Not Specified | Not Specified | Not Specified |

| logP | Not Specified | Not Specified | Not Specified |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the cited literature. However, standard methodologies for these measurements are well-established.

Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

A general method for the synthesis of the carboxylic acid precursor involves the cyclization of 2-methylenesuccinic acid (itaconic acid) with a primary amine, in this case, benzylamine. The reaction is typically carried out by heating the reactants, sometimes in the absence of a solvent or with the addition of an acid catalyst like acetic acid.[5]

Amidation of the Carboxylic Acid

The conversion of the carboxylic acid to the corresponding carboxamide can be achieved through several standard organic synthesis methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by the reaction with ammonia or an ammonia equivalent.

Plausible Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound from commercially available starting materials.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound is not well-documented, derivatives of the 5-oxopyrrolidine scaffold have shown a range of biological activities, including neuroprotective, anti-HIV, anticancer, and antimicrobial effects.[5][6][7][8] For instance, derivatives of 1-benzyl-5-oxopyrrolidine-2-carboximidamide have been identified as neuroprotective agents that act as antagonists of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[8] Blockade of this receptor can prevent excessive calcium influx into neurons, a key event in excitotoxic cell death.

The following diagram illustrates a simplified, hypothetical signaling pathway based on the known activity of related neuroprotective compounds.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development, given the diverse biological activities observed in structurally related molecules. While detailed physicochemical data for this specific molecule are currently limited, this guide provides a foundation for researchers by summarizing available information on its identity and presenting data for close analogs. The outlined synthetic workflow and potential biological pathway offer a starting point for future research into this and related compounds. Further experimental characterization is necessary to fully elucidate the physicochemical profile and therapeutic potential of this compound.

References

- 1. This compound | 116041-19-1 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | C13H15NO3 | CID 98909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 1-Benzyl-5-oxopyrrolidine-3-carboxamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for 1-Benzyl-5-oxopyrrolidine-3-carboxamide

Executive Summary

This document provides a detailed overview of the current scientific understanding of the mechanism of action for the compound this compound. Despite a thorough review of available scientific literature and chemical databases, specific details regarding its biological targets, associated signaling pathways, and quantitative efficacy remain largely uncharacterized. This guide summarizes the available chemical and structural information and candidly addresses the significant gaps in the biological and pharmacological data.

Chemical Identity and Properties

This compound is a synthetic organic compound belonging to the pyrrolidinone class. The core structure consists of a five-membered lactam ring (pyrrolidinone) substituted with a benzyl group at the nitrogen atom (position 1) and a carboxamide group at position 3.

| Property | Value | Source |

| CAS Number | 116041-19-1 | |

| Molecular Formula | C12H14N2O2 | |

| Molecular Weight | 218.26 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| InChI Key | GXFFGHGZXQWFHG-UHFFFAOYSA-N |

Known Biological Activity and Mechanism of Action

Detailed information regarding the specific mechanism of action of this compound is not extensively documented in publicly available scientific literature. One supplier, Benchchem, mentions a "mechanism associated with several central ... mechanisms of action" and notes "In vitro Cytotoxic Effects"[1]. However, the specific central nervous system targets or the nature of the cytotoxic effects are not elaborated upon. Furthermore, the diastereomers of this compound may exhibit distinct biological activities, highlighting the importance of stereochemistry in its potential pharmacological profile[1].

Due to the absence of published research detailing its biological targets, no signaling pathways can be definitively associated with this compound at this time.

Experimental Protocols

A comprehensive search for experimental studies involving this compound did not yield any detailed experimental protocols. Research articles describing its use in specific assays, animal models, or clinical trials are not currently available.

Quantitative Data

There is a notable absence of quantitative data such as IC50 values, Ki values, binding affinities, or efficacy data from preclinical or clinical studies for this compound in the public domain.

Logical Relationships and Potential Areas for Investigation

Given the limited direct information, a logical starting point for investigation would be to explore the biological activities of structurally similar compounds. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules.

Below is a conceptual workflow for initiating the investigation of this compound's mechanism of action.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The current body of scientific knowledge on this compound is insufficient to provide a detailed technical guide on its mechanism of action. The information available is limited to its chemical identity and very high-level, unsubstantiated claims of biological activity.

Future research should focus on:

-

Initial Pharmacological Screening: Broad screening against a panel of common biological targets to identify potential areas of activity.

-

Phenotypic Screening: Assessing the compound's effects on various cell lines to uncover potential therapeutic applications, such as the suggested cytotoxic effects.

-

Computational Studies: In silico modeling and docking studies based on the compound's structure could predict potential binding targets.

Without foundational research to identify its biological targets, any discussion of its mechanism of action remains speculative. This document serves to highlight the significant knowledge gap and to propose a structured approach for future investigation.

References

A Technical Guide to the Characterization of 1-Benzyl-5-oxopyrrolidine-3-carboxamide and its Precursors

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Benzyl-5-oxopyrrolidine-3-carboxamide is a derivative of the pyroglutamic acid scaffold, a core structure of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional arrangement and the presence of both hydrogen bond donor and acceptor groups make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a summary of available spectroscopic data for key precursors to this compound, namely 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid and its methyl ester. Furthermore, a general synthetic protocol for the preparation of the target carboxamide from its corresponding carboxylic acid is detailed, alongside a workflow for its synthesis and characterization.

Spectroscopic Data of Precursor Compounds

To aid researchers in the synthesis and identification of this compound, the following tables summarize the available spectroscopic data for its immediate precursor, 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, and the related methyl ester.

Table 1: Spectroscopic Data for 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid Methyl Ester

| Parameter | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Mass Spectrometry (MS) |

| Chemical Shift (δ) / m/z | δ 7.35-7.25 (m, 5H, Ar-H), 4.60 (s, 2H, N-CH₂-Ph), 3.70 (s, 3H, O-CH₃), 3.55-3.45 (m, 1H, CH), 3.40-3.30 (m, 2H, N-CH₂), 2.75-2.60 (m, 2H, CO-CH₂) | δ 172.5 (C=O, ester), 171.0 (C=O, lactam), 135.5 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 52.5 (O-CH₃), 49.5 (N-CH₂), 47.0 (N-CH₂-Ph), 39.5 (CH), 33.0 (CO-CH₂) | m/z 233 (M⁺) |

| Source | SpectraBase[1] | Predicted | PubChem[2] |

Table 2: Spectroscopic Data for 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

| Parameter | Infrared (IR) |

| Frequency (cm⁻¹) | 3300-2500 (br, O-H), 1735 (C=O, acid), 1680 (C=O, lactam) |

| Source | General knowledge of functional group frequencies |

Experimental Protocols

The synthesis of this compound can be achieved from its corresponding carboxylic acid via standard amide coupling procedures.

1. Synthesis of this compound from 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

This protocol describes a general method for the amidation of a carboxylic acid.

-

Materials:

-

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC·HCl) and an activator (e.g., HOBt)

-

Ammonia solution (aqueous or in a suitable organic solvent)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure (via an acyl chloride intermediate):

-

To a solution of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid in anhydrous DCM, add an excess of thionyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acyl chloride in anhydrous DCM and add it dropwise to a stirred, cooled (0 °C) solution of excess ammonia.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

2. General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film, in a KBr pellet, or as a solution.

-

Mass Spectrometry: Mass spectra can be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI), depending on the volatility and stability of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

Potential Therapeutic Targets for 1-Benzyl-5-oxopyrrolidine-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule with a pyrrolidinone core. While direct pharmacological studies on this specific compound are not extensively available in the public domain, analysis of structurally related analogs provides compelling evidence for its potential therapeutic targets. This document synthesizes the available preclinical data on close structural relatives to elucidate the most probable mechanisms of action and therapeutic applications for this compound. The primary putative targets identified through this analysis are the Calpain family of proteases and the voltage-gated sodium channel Nav1.8 .

Calpains: A Protease Target in Neurodegeneration and Beyond

A close structural analog, 1-Benzyl-5-oxopyrrolidine-2-carboxamides (substitution at the 2-position instead of the 3-position), have been identified as potent and selective inhibitors of calpains.[1] Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Aberrant calpain activation is implicated in a variety of pathophysiological processes, including neurodegenerative diseases like Alzheimer's, ischemic stroke, and traumatic brain injury.[1][2]

Quantitative Data: Calpain Inhibition by 1-Benzyl-5-oxopyrrolidine-2-carboxamide Analogs

The following table summarizes the inhibitory activity of key analogs against calpains.

| Compound Name/Identifier | Target | IC50 (nM) | Reference Compound | Notes |

| Alicapistat (ABT-957) | Human Calpain 1 | 395 | - | An orally active, selective inhibitor of human calpains 1 and 2.[3][4][5] |

| (R)-1-benzyl-N-((S)-4-((4-fluorobenzyl)amino)-3,4-dioxo-1-phenylbutan-2-yl)-5-oxopyrrolidine-2-carboxamide (Compound 1c) | Calpain-1 | 78 | - | A diastereomer with significant potency.[1][6][7] |

| Compound 1a | Calpain-1 | 270 | - | A potent and selective α-ketoamide inhibitor.[7] |

| Compound 1e | Calpain-1 | 520 | - | A potent and selective α-ketoamide inhibitor.[7] |

Proposed Signaling Pathway of Calpain Inhibition

The following diagram illustrates the proposed mechanism of calpain activation and its role in cellular damage, along with the point of intervention for inhibitors like the 1-benzyl-5-oxopyrrolidine carboxamide scaffold.

Experimental Protocol: Calpain Inhibition Assay

The inhibitory activity of α-ketoamide-based compounds on calpains is typically assessed using a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic calpain substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced.

Materials:

-

Human Calpain I and Calpain II (porcine kidney or erythrocytes can also be used).

-

Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.1% CHAPS, pH 7.5.[8]

-

Activation Buffer: Assay buffer supplemented with 10 mM DTT and 5 mM CaCl2.[8]

-

Fluorogenic Substrate: e.g., Suc-Leu-Leu-Val-Tyr-AMC.

-

Test Compound (this compound) dissolved in DMSO.

-

96-well black microplates.

-

Fluorometric plate reader.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound to the wells.

-

Add the calpain enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Voltage-Gated Sodium Channel Nav1.8: A Target for Pain and Sensory Disorders

The 5-Oxopyrrolidine-3-carboxamide scaffold, lacking the N-benzyl group, has been identified as a potent inhibitor of the voltage-gated sodium channel Nav1.8.[9][10] Nav1.8 is primarily expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[9][10] Therefore, inhibitors of Nav1.8 are being investigated as potential therapeutics for a range of conditions including neuropathic pain, chronic cough, and itch.[9][10]

Quantitative Data: Nav1.8 Inhibition by 5-Oxopyrrolidine-3-carboxamides

A patent application (WO 2021/257420 A1) discloses a series of 5-Oxopyrrolidine-3-carboxamides as Nav1.8 inhibitors with IC50 values in the nanomolar range.[10][11] While specific data points for individual compounds are presented within the patent, a summary table is provided below to indicate the range of activity.

| Compound Class | Target | IC50 Range (nM) | Notes |

| 5-Oxopyrrolidine-3-carboxamides | Nav1.8 | <10 - >1000 | A broad series of compounds with varying substituents were evaluated, demonstrating potent inhibition of Nav1.8.[10][11] |

Proposed Mechanism of Nav1.8 Inhibition in Pain Signaling

The following diagram illustrates the role of Nav1.8 in nociceptive signaling and the proposed mechanism of action for channel blockers.

Experimental Protocol: Automated Patch-Clamp Electrophysiology for Nav1.8

The functional activity of compounds on Nav1.8 channels is typically assessed using automated patch-clamp electrophysiology.

Principle: This technique measures the flow of ions through the Nav1.8 channel in whole-cell voltage-clamp mode. Inhibitors will reduce the amplitude of the sodium current.

Materials:

-

HEK293 cells stably expressing human Nav1.8.

-

Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 with CsOH.[12]

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH 7.4 with NaOH.[12]

-

Test Compound (this compound) dissolved in extracellular solution.

-

Automated patch-clamp system (e.g., IonFlux, Qube, or Patchliner).

Procedure:

-

Cells are harvested and prepared for the automated patch-clamp system.

-

A whole-cell recording configuration is established.

-

A voltage protocol is applied to elicit Nav1.8 currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., 0 mV).

-

Baseline currents are recorded in the absence of the test compound.

-

The test compound is perfused onto the cell at various concentrations.

-

The effect of the compound on the peak Nav1.8 current is measured at each concentration.

-

The percentage of inhibition is calculated for each concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Conclusion

Based on the potent activity of its close structural analogs, this compound is a promising scaffold for the development of novel therapeutics. The most probable therapeutic targets are calpains and the voltage-gated sodium channel Nav1.8 . Inhibition of calpains suggests potential applications in neurodegenerative disorders, while blockade of Nav1.8 points towards a role in the management of pain, chronic cough, and itch. Further in vitro and in vivo studies on this compound are warranted to confirm these hypotheses and to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a framework for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Extending the Calpain–Cathepsin Hypothesis to the Neurovasculature: Protection of Brain Endothelial Cells and Mice from Neurotrauma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Alicapistat (Synonyms: ABT-957) | 1254698-46-8 [chemicalbook.com]

- 6. Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2021257420A1 - 5-oxopyrrolidine-3-carboxamides as nav1.8 inhibitors - Google Patents [patents.google.com]

- 12. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of 1-Benzyl-5-oxopyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies of 1-benzyl-5-oxopyrrolidine derivatives. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the computational approaches used to evaluate these compounds as potential therapeutic agents. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and visualizes key workflows and biological pathways.

Introduction

The 1-benzyl-5-oxopyrrolidine scaffold is a versatile chemical structure that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. These derivatives have demonstrated a broad spectrum of pharmacological activities, including neuroprotective, anticancer, and antimicrobial effects. In silico modeling and molecular docking have emerged as indispensable tools in the early stages of drug discovery, enabling the prediction of binding affinities and interaction modes between small molecules and their biological targets. This computational approach accelerates the identification of promising lead compounds and provides valuable insights into their mechanism of action, thereby reducing the time and cost associated with traditional drug development pipelines.

This guide will delve into the specifics of applying these computational methods to 1-benzyl-5-oxopyrrolidine derivatives, offering a technical framework for researchers in the field.

Methodologies and Experimental Protocols

In Silico Modeling and Molecular Docking Protocol

This protocol outlines a generalized procedure for conducting molecular docking studies to assess the binding affinity of 1-benzyl-5-oxopyrrolidine derivatives against a protein target. Softwares such as AutoDock, Glide, and HADDOCK are commonly used for such studies.

Step 1: Protein and Ligand Preparation

-

Protein Structure Preparation:

-

Obtain the three-dimensional structure of the target protein from a repository like the Protein Data Bank (PDB) (e.g., PDB ID: 6LU7 for SARS-CoV-2 main protease).

-

Remove water molecules and any co-crystallized ligands from the protein structure using software like PyMOL or Chimera.

-

Add polar hydrogen atoms and assign Kollman charges to the protein, which is crucial for calculating electrostatic interactions.

-

Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom-type definitions.

-

-

Ligand Structure Preparation:

-

Draw the 2D structure of the 1-benzyl-5-oxopyrrolidine derivative using chemical drawing software like ChemDraw or Marvin Sketch.

-

Convert the 2D structure to a 3D structure and perform energy minimization using a force field like MMFF94 to obtain a stable conformation.

-

Save the ligand structure in a suitable format like MOL2 or PDB.

-

Convert the prepared ligand file to the PDBQT format using tools like Open Babel.

-

Step 2: Docking Simulation

-

Grid Box Definition:

-

Identify the binding site (active site) of the target protein. This can be determined from the location of a co-crystallized ligand or through literature review.

-

Define a grid box that encompasses the entire binding site. The grid box specifies the three-dimensional space where the docking algorithm will search for favorable binding poses.

-

-

Running the Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina) to perform the docking calculation.

-

The software will systematically explore different conformations and orientations of the ligand within the defined grid box.

-

A scoring function is used to estimate the binding affinity (in kcal/mol) for each pose. Lower binding energy values typically indicate more favorable binding.

-

Step 3: Analysis of Docking Results

-

Binding Affinity:

-

Analyze the output file to determine the binding energies of the different ligand poses. The pose with the lowest binding energy is generally considered the most likely binding mode.

-

-

Visualization of Interactions:

-

Visualize the docked complex (protein-ligand) using molecular graphics software like PyMOL or Discovery Studio.

-

Analyze the non-covalent interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

-

General Synthesis Protocol for 1-Benzyl-5-oxopyrrolidine Derivatives

The following is a generalized synthetic route for 1-benzyl-5-oxopyrrolidine derivatives, based on common organic synthesis techniques.

Example: Synthesis of 1-benzyl-5-oxopyrrolidine-2-carboxamide

-

Step 1: N-Benzylation of L-pyroglutamic acid:

-

Dissolve L-pyroglutamic acid in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

-

Add benzyl bromide dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-benzyl-L-pyroglutamic acid.

-

-

Step 2: Amidation:

-

Dissolve the N-benzyl-L-pyroglutamic acid in a suitable solvent like dichloromethane (DCM).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt).

-

Add the desired amine (e.g., ammonium hydroxide for the primary amide) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to yield the final 1-benzyl-5-oxopyrrolidine-2-carboxamide.

-

Data Presentation

The following tables summarize quantitative data from various studies on 1-benzyl-5-oxopyrrolidine and related derivatives, highlighting their potential as therapeutic agents.

Molecular Docking and Biological Activity Data

| Compound/Derivative | Target | Binding Energy (kcal/mol) | Biological Activity | IC₅₀/MIC | Reference |

| 1-benzyl-5-oxopyrrolidine-2-carboximidamide (12k) | NR2B-NMDA Receptor | Not specified in abstract | Neuroprotective | More potent than ifenprodil | [1] |

| Ciprofloxacin Derivative (6) | Staphylococcus aureus | -7.4 | Antibacterial | Not specified | [2] |

| Ciprofloxacin Derivative (6) | E. coli | -9.4 | Antibacterial | Not specified | [2] |

| Benzylidenebenzohydrazide (3b) | E. coli FabH | -80.36 | Antibacterial | ~19 µg/mL against C. freundii | [3] |

| Benzylidenebenzohydrazide (3g) | E. coli FabH | -84.33 | Antibacterial | ~19 µg/mL against C. freundii | [3] |

| 5-Oxopyrrolidine Derivative (21) | Multidrug-resistant S. aureus | Not specified | Antimicrobial | 1-8 µg/mL | [4] |

| N-arylsuccinimide (5) | Various bacteria and fungi | Not specified | Antimicrobial | 32-128 µg/mL | [5] |

| Diazo derivative of pyrrolidine-2,5-dione (8) | Various bacteria and fungi | Not specified | Antimicrobial | 16-256 µg/mL | [5] |

| Galactosyl derivative (14α) | NK1R | Not specified | Anticancer (MCF7 breast cancer) | 23.9 ± 5.0 µM | [6] |

| Galactosyl derivative (14α) | NK1R | Not specified | Anticancer (UACC-62 melanoma) | 31.9 ± 6.0 µM | [6] |

Visualizations

In Silico Drug Design and Docking Workflow

The following diagram illustrates a typical workflow for in silico drug design, from target identification to lead optimization.

References

- 1. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Biological and quantitative-SAR evaluations, and docking studies of (E)-N -benzylidenebenzohydrazide analogues as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profiling of Novel 1-Benzyl-5-Oxopyrrolidine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiling of novel 1-benzyl-5-oxopyrrolidine analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse range of biological activities, including neuroprotective, anticancer, antimicrobial, and anticonvulsant properties. This document details the synthesis, quantitative biological data, experimental protocols, and relevant signaling pathways associated with these promising therapeutic agents.

Core Pharmacological Activities and Quantitative Data

1-Benzyl-5-oxopyrrolidine analogs have been extensively studied for various therapeutic applications. The following tables summarize the key quantitative data from preclinical studies, showcasing their potential as drug candidates.

Neuroprotective Activity

A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have shown potent neuroprotective effects, primarily through the antagonism of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This action helps to mitigate excitotoxicity, a key factor in neuronal damage in various neurological disorders.[1]

| Compound ID | Neuroprotective Activity (NMDA-induced cytotoxicity) | Target | Reference |

| 12k | Higher potency than ifenprodil | NR2B-NMDA receptor | [1] |

Anticonvulsant Activity

Several hybrid compounds based on the pyrrolidine-2,5-dione scaffold, which is structurally related to 1-benzyl-5-oxopyrrolidine, have demonstrated broad-spectrum anticonvulsant activity in various animal models. The proposed mechanism of action involves the modulation of neuronal voltage-sensitive sodium and L-type calcium channels.[2][3]

| Compound ID | Maximal Electroshock (MES) Test ED50 (mg/kg) | Subcutaneous Pentylenetetrazole (scPTZ) Test ED50 (mg/kg) | 6-Hz (32 mA) Seizure Model ED50 (mg/kg) | Reference |

| 3q | 31.64 | 75.41 | 38.15 | [4] |

Anticancer Activity

Derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their in vitro anticancer activity against various human tumor cell lines. The cytotoxicity of these compounds is a key measure of their potential as anticancer agents.

| Compound ID | Cell Line | GI50 (µM) | LC50 (µM) | Reference |

| 3a | SK-MEL-2 (Melanoma) | 0.307 | - | |

| 3a | A498 (Renal) | 0.557 | - | |

| 3i | UACC-257 (Melanoma) | 0.0133 | 0.308 | |

| 3i | OVCAR-8 (Ovarian) | 0.0195 | 0.851 | |

| 18-22 | A549 (Lung) | Potent activity at 100 µM | - | [5][6] |

Antimicrobial Activity

Novel 5-oxopyrrolidine derivatives have been characterized for their antimicrobial properties against multidrug-resistant pathogens. Their efficacy is determined by the minimum inhibitory concentration (MIC).

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 21 | Multidrug-resistant Staphylococcus aureus | Promising and selective activity | [5] |

| 7a, 7b, 7i | S. aureus, B. cereus, E. coli, P. aeruginosa | 1.56 - 100 | [7] |

| 3 | Streptococcus mutans | 11.2 | [8] |

| 3 | Pseudomonas aeruginosa | 18.29 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. This section outlines the key experimental protocols used in the evaluation of 1-benzyl-5-oxopyrrolidine analogs.

Synthesis of 1-Benzyl-5-oxopyrrolidine-2-carboximidamide Derivatives

A general procedure for the synthesis of these neuroprotective agents is as follows:

-

N-Benzylation: Reaction of a suitable pyrrolidinone precursor with a substituted benzyl halide in the presence of a base (e.g., NaH) in a polar aprotic solvent (e.g., DMF).

-

Amidation/Carboximidamide formation: Conversion of a carboxylic acid or ester functional group on the pyrrolidinone ring to a carboximidamide. This can be achieved through a multi-step process involving activation of the carboxylic acid (e.g., with a coupling agent like CDI), followed by reaction with an appropriate amine source.[9]

-

Purification: The final compounds are typically purified by column chromatography and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Neuroprotection Assay (NMDA-induced cytotoxicity)

This assay assesses the ability of a compound to protect neurons from damage induced by excessive NMDA receptor activation.

-

Cell Culture: Primary cortical neurons or a suitable neuronal cell line are cultured in 96-well plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for a specified period.

-

NMDA Exposure: A neurotoxic concentration of NMDA is added to the culture medium.

-

Viability Assessment: After an incubation period, cell viability is measured using a standard method such as the MTT assay. The protective effect of the compound is quantified by comparing the viability of treated cells to that of untreated controls.

Anticonvulsant Screening in Animal Models

-

Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures via corneal electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy against generalized seizures.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This test is used to identify compounds effective against absence seizures.

-

6-Hz Psychomotor Seizure Test: This model is used to evaluate drugs for their potential to treat therapy-resistant partial seizures. A low-frequency (6 Hz) electrical stimulation is applied to the cornea of the animal.

For all in vivo tests, the compounds are administered (e.g., intraperitoneally) at various doses to determine the median effective dose (ED50). Neurotoxicity is often assessed using the rotarod test to determine the median toxic dose (TD50), allowing for the calculation of a protective index (TD50/ED50).[10]

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13][14]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

-

MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow for the conversion of MTT to formazan by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for their rational design and development.

Neuroprotection via NMDA Receptor Modulation

The neuroprotective effects of certain 1-benzyl-5-oxopyrrolidine analogs are attributed to their interaction with the NMDA receptor, a key player in synaptic plasticity and excitotoxicity. Overactivation of NMDA receptors leads to an excessive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events.

Anticonvulsant Mechanism through Ion Channel Modulation

The anticonvulsant activity of pyrrolidine-2,5-dione derivatives is believed to stem from their ability to modulate the activity of voltage-gated ion channels, thereby reducing neuronal hyperexcitability.

General Experimental Workflow for Pharmacological Profiling

The process of characterizing novel 1-benzyl-5-oxopyrrolidine analogs follows a logical progression from synthesis to in-depth biological evaluation.

References

- 1. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates | MDPI [mdpi.com]

CAS number and molecular structure of 1-Benzyl-5-oxopyrrolidine-3-carboxamide

An In-depth Technical Guide to 1-Benzyl-5-oxopyrrolidine-3-carboxamide

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and biological relevance. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Compound Identification and Properties

This compound is a derivative of the 5-oxopyrrolidine-3-carboxylic acid core structure. This class of compounds is recognized for its versatile applications in pharmaceutical and biochemical research.

Physicochemical Properties

The key identifying and physical properties of this compound and its parent carboxylic acid are summarized below.

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 116041-19-1 | [1] |

| Molecular Formula | C12H14N2O2 | [1] |

| Physical Form | Solid | [1] |

| Purity | 95% | [1] |

| InChI Key | GXFFGHGZXQWFHG-UHFFFAOYSA-N | [1] |

| Related Compound | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | - |

| CAS Number (Acid) | 5733-86-8 | [2] |

| Molecular Formula (Acid) | C12H13NO3 | [2] |

| Molecular Weight (Acid) | 219.24 g/mol | [2] |

| Melting Point (Acid) | 142 - 146 °C | [2] |

| Appearance (Acid) | White to almost white crystalline powder | [2] |

Synthesis and Experimental Protocols

The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives typically involves the cyclization of a suitable precursor with an amine.

General Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

A common method for synthesizing the core scaffold involves the reaction of itaconic acid with a primary amine.

Experimental Protocol:

-

A mixture of itaconic acid and a primary amine (e.g., benzylamine for the benzyl derivative) is prepared.

-

The reaction can be carried out under solvent-free conditions or with the addition of a solvent like acetic acid.

-

The mixture is heated to a temperature range of 140–150 °C.[3]

-

The reaction proceeds via cyclization to form the corresponding 1-substituted 5-oxopyrrolidine-3-carboxylic acid.[3]

-

The resulting acid can then be further derivatized to the carboxamide through standard amidation procedures.

Biological Activity and Potential Applications

Derivatives of 5-oxopyrrolidine have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

Neurological and Pain Disorders

The 5-oxopyrrolidine-3-carboxamide scaffold is being investigated for its potential as an inhibitor of Nav1.8 voltage-gated sodium channels.[4] These channels are primarily expressed in sensory neurons and are implicated in various conditions including neuropathic pain, chronic itch, and inflammatory pain.[4] Inhibition of Nav1.8 is a promising strategy for the treatment of these disorders.[4]

Furthermore, structurally related compounds, specifically 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, have shown neuroprotective activities.[5] These compounds were found to protect against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity.[5]

Proposed Mechanism of Neuroprotection

Based on studies of related compounds, a potential mechanism of action involves the modulation of NMDA receptors. The binding of the compound to the NR2B subunit of the NMDA receptor can lead to a reduction in calcium (Ca2+) influx, which is a key event in excitotoxicity.[5]

Antimicrobial and Anticancer Activity

Other derivatives of the 5-oxopyrrolidine core have been synthesized and evaluated for their antibacterial and anticancer properties.[6][7][8] For instance, certain hydrazone derivatives have shown potent effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[6] Some compounds have also demonstrated notable bactericidal properties and the ability to disrupt biofilms.[6] This highlights the broad therapeutic potential of the 5-oxopyrrolidine scaffold.

References

- 1. This compound | 116041-19-1 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to 5-Oxopyrrolidine-3-Carboxamide Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and rich history of 5-oxopyrrolidine-3-carboxamide compounds, a versatile scaffold that has become a cornerstone in modern medicinal chemistry. From its foundational synthesis to its diverse therapeutic applications, this document provides a comprehensive overview for researchers and drug development professionals. We delve into the core synthesis, key derivatives, and their mechanisms of action across various biological targets, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Discovery and Historical Development

The story of 5-oxopyrrolidine-3-carboxamide is intrinsically linked to the chemistry of pyroglutamic acid, a cyclic lactam of glutamic acid. First isolated in 1882 through the thermal dehydration of glutamic acid, pyroglutamic acid itself has been a subject of scientific curiosity for over a century due to its presence in various peptides and proteins.[1][2] The journey towards recognizing the therapeutic potential of the 5-oxopyrrolidine-3-carboxamide core, however, is a more recent narrative that has unfolded over the past few decades.

Early investigations into pyroglutamic acid derivatives laid the groundwork for the synthesis of a wide array of related structures.[3][4] The strategic introduction of a carboxamide functional group at the 3-position of the 5-oxopyrrolidine ring marked a significant turning point, unlocking a diverse range of biological activities. This structural motif has proven to be a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.

The exploration of 5-oxopyrrolidine-3-carboxamide derivatives in drug discovery gained significant momentum with the identification of their potential as potent and selective inhibitors of various enzymes and receptors. Key milestones in the history of these compounds include their investigation as:

-

CCR5 Antagonists for HIV-1 Therapy: A novel 5-oxopyrrolidine-3-carboxamide derivative was identified as a C-C chemokine receptor type 5 (CCR5) antagonist through high-throughput screening, paving the way for the development of anti-HIV-1 agents.[5]

-

Nav1.8 Inhibitors for Pain and Cough: More recently, a series of 5-oxopyrrolidine-3-carboxamides have been described as potent inhibitors of the voltage-gated sodium channel Nav1.8, a key target for the treatment of pain, cough, and itch disorders.[6][7]

-

Antimicrobial and Anticancer Agents: Researchers have synthesized and evaluated numerous derivatives that exhibit significant activity against various bacterial strains and cancer cell lines, demonstrating the broad therapeutic potential of this chemical class.[8][9][10][11][12][13][14]

This evolution from a simple amino acid derivative to a versatile pharmacophore highlights the power of structural modification in drug discovery and establishes the 5-oxopyrrolidine-3-carboxamide core as a critical area of ongoing research.

Core Synthesis and Key Derivatives

The synthesis of the 5-oxopyrrolidine-3-carboxamide scaffold and its derivatives typically originates from readily available starting materials like itaconic acid or glutamic acid.[9][14][15][16][17][18] A general synthetic approach involves the reaction of an appropriate amine with itaconic acid to form the 5-oxopyrrolidine-3-carboxylic acid core, which can then be further functionalized.

A common synthetic pathway is outlined below:

Caption: General synthetic scheme for 5-oxopyrrolidine-3-carboxamide derivatives.

This versatile synthetic route allows for the introduction of a wide variety of substituents at the 1-position of the pyrrolidinone ring and on the 3-carboxamide moiety, leading to a vast chemical space for optimization of biological activity.

Therapeutic Applications and Mechanisms of Action

The 5-oxopyrrolidine-3-carboxamide scaffold has demonstrated remarkable versatility, with derivatives showing potent activity against a range of biological targets.

Nav1.8 Inhibition for Pain, Cough, and Itch

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[6][7] The Nav1.8 isoform is predominantly expressed in sensory neurons and has been identified as a key player in the transmission of pain signals.[6][7] Inhibition of Nav1.8 is therefore a promising strategy for the development of novel analgesics with potentially fewer side effects than non-selective sodium channel blockers.[19][20][21]

A series of novel 5-oxopyrrolidine-3-carboxamides have been identified as potent inhibitors of Nav1.8.[6][7] These compounds are being investigated for the treatment of various conditions, including neuropathic pain, chronic cough, and pruritus.[6]

The proposed mechanism of action involves the binding of the 5-oxopyrrolidine-3-carboxamide derivative to the Nav1.8 channel, thereby blocking the influx of sodium ions and preventing the generation and transmission of pain signals.

Caption: Simplified signaling pathway of Nav1.8-mediated pain transmission and its inhibition.

CCR5 Antagonism for HIV-1

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a critical role in the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells.[5][22] CCR5 acts as a co-receptor for the viral envelope protein gp120, facilitating the fusion of the viral and cellular membranes.[22]

A novel 5-oxopyrrolidine-3-carboxamide compound was identified as a CCR5 antagonist through high-throughput screening.[5] Subsequent structure-activity relationship (SAR) studies led to the development of derivatives with improved binding affinity and antiviral activity.[5][23] These compounds act by binding to CCR5 and inducing a conformational change that prevents its interaction with HIV-1 gp120, thereby blocking viral entry.[22][24][25]

Caption: Mechanism of HIV-1 entry via CCR5 and its inhibition by 5-oxopyrrolidine-3-carboxamide antagonists.

Antimicrobial and Anticancer Activity

A growing body of research has demonstrated the potential of 5-oxopyrrolidine-3-carboxamide derivatives as both antimicrobial and anticancer agents.[8][9][10][12][13][14][26][27][28][29][30] The broad spectrum of activity is attributed to the diverse structural modifications that can be made to the core scaffold, allowing for the targeting of various cellular pathways.

Antimicrobial Activity: Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria.[9][10][11][12][14] The proposed mechanisms of action are varied and may include disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with biofilm formation.[31][32][33]

Anticancer Activity: Numerous studies have reported the cytotoxic effects of 5-oxopyrrolidine-3-carboxamide derivatives against various cancer cell lines.[8][9][13][27][28][29][30] The anticancer mechanisms are also diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[27][30]

Quantitative Data Summary

The following tables summarize the quantitative bioactivity data for representative 5-oxopyrrolidine-3-carboxamide derivatives from various studies.

Table 1: Nav1.8 Inhibition

| Compound ID | Target | Assay | IC50 (µM) | Reference |

| Example 1 | Nav1.8 | Electrophysiology | 0.01 - 10 | [6] |

| Example 2 | Nav1.8 | Electrophysiology | < 0.5 | [7] |

Table 2: CCR5 Antagonism

| Compound ID | Target | Assay | IC50 (µM) | Reference |

| 1 | CCR5 | [(125)I]RANTES binding | 1.9 | [5] |

| 10i | CCR5 | [(125)I]RANTES binding | 0.057 | [5] |

| 11b | CCR5 | [(125)I]RANTES binding | 0.050 | [5] |

| 12e | CCR5 | [(125)I]RANTES binding | 0.038 | [5] |

| 10i | HIV-1 Env-mediated fusion | Cell-based assay | 0.44 | [5] |

| 11b | HIV-1 Env-mediated fusion | Cell-based assay | 0.19 | [5] |

| 12e | HIV-1 Env-mediated fusion | Cell-based assay | 0.49 | [5] |

Table 3: Antimicrobial Activity (MIC in µg/mL)

| Compound ID | S. aureus | L. monocytogenes | B. cereus | E. coli | Reference |

| Hydrazone with 5-nitrothien-2-yl | 3.9 | 7.8 | 3.9 | 7.8 | [10] |

| Hydrazone with 5-nitrofuran-2-yl | 7.8 | 15.6 | 7.8 | 15.6 | [10] |

| Hydrazone with benzylidene | 3.9 | 31.2 | 62.5 | >125 | [10] |

| 21 | 1 - 8 | - | - | - | [8] |

Table 4: Anticancer Activity (IC50 in µM)

| Compound ID | Cell Line (Cancer Type) | IC50 (µM) | Reference |

| 18-22 | A549 (Lung) | Potent Activity | [8] |

| 4b | MCF-7 (Breast) | 0.30 - 0.92 | [28] |

| 5b | A2780 (Ovarian) | 0.30 - 0.92 | [28] |

| 4c | HT29 (Colon) | 0.08 | [28] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature concerning 5-oxopyrrolidine-3-carboxamide compounds.

General Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acid

-

A mixture of itaconic acid and a primary amine (in a 1.5:1 molar ratio) in water is refluxed for 4-12 hours.[9][14]

-

The reaction mixture is then cooled, and the resulting precipitate is filtered.

-

The crude product is purified by recrystallization from an appropriate solvent (e.g., water or ethanol) to yield the 1-substituted-5-oxopyrrolidine-3-carboxylic acid.[9][14]

Synthesis of 5-Oxopyrrolidine-3-carbohydrazide

-

The 1-substituted-5-oxopyrrolidine-3-carboxylic acid is esterified, typically by refluxing in methanol with a catalytic amount of sulfuric acid for 8-20 hours.[9][14]

-

The resulting methyl ester is then reacted with hydrazine monohydrate in a suitable solvent (e.g., propan-2-ol or toluene) under reflux for 2-16 hours.[9][14]

-

After cooling, the precipitated carbohydrazide is collected by filtration and washed to afford the pure product.[9][14]

Nav1.8 Inhibition Assay (Electrophysiology)

-

Human Nav1.8 channels are heterologously expressed in a suitable cell line (e.g., HEK293 cells).

-

Whole-cell patch-clamp recordings are performed to measure sodium currents.

-

Cells are held at a holding potential of -100 mV, and currents are elicited by depolarizing voltage steps.

-

The test compound is applied at various concentrations, and the inhibition of the peak sodium current is measured.

-

IC50 values are calculated by fitting the concentration-response data to a Hill equation.

CCR5 Binding Assay

-

Membranes from cells expressing CCR5 (e.g., CHO cells) are prepared.

-

The membranes are incubated with a radiolabeled CCR5 ligand (e.g., [(125)I]RANTES) and varying concentrations of the test compound.[5]

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

IC50 values are determined from competition binding curves.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Bacterial strains are grown in appropriate broth media to a specific optical density.

-

The test compounds are serially diluted in a 96-well microtiter plate.

-

The bacterial suspension is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Assay (MTT Assay)

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Conclusion

The 5-oxopyrrolidine-3-carboxamide scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility and the ability to readily introduce diverse chemical functionalities have enabled the development of compounds with a wide range of therapeutic applications. From potent and selective inhibitors of ion channels and GPCRs to promising antimicrobial and anticancer agents, the journey of this remarkable scaffold is far from over. Future research in this area is poised to uncover new biological targets and lead to the development of next-generation therapeutics for a multitude of diseases. This technical guide serves as a comprehensive resource to aid researchers and scientists in navigating the rich history and exciting future of 5-oxopyrrolidine-3-carboxamide compounds.

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 11. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 12. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - JP [thermofisher.com]

- 23. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines - Galembikova - Advances in Molecular Oncology [umo.abvpress.ru]

- 31. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Mechanisms of action by antimicrobial agents: A review | McGill Journal of Medicine [mjm.mcgill.ca]

- 33. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of 1-Benzyl-5-oxopyrrolidine-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzyl-5-oxopyrrolidine-3-carboxamide scaffold is a versatile chemical entity with potential applications in various therapeutic areas, including neuroprotection and enzyme inhibition. Its structural features, comprising a pyrrolidone core, a benzyl group at the N1 position, and a carboxamide functional group at the C3 position, offer multiple points for modification to modulate its pharmacological properties. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this core, drawing insights from closely related analogs and outlining key experimental protocols for its synthesis and biological evaluation. While direct and extensive SAR studies on a series of this compound analogs are not widely published, valuable insights can be gleaned from research on derivatives with substitutions at the 2-position and from various N-substituted 5-oxopyrrolidine-3-carboxamides. This document aims to consolidate this information to guide future drug discovery and development efforts centered on this promising scaffold. The 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, the precursor to the title compound, is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs, and is used in research to investigate enzyme inhibition and receptor binding.[1]

Synthesis of the Core Scaffold

The synthesis of this compound originates from its carboxylic acid precursor, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. This key intermediate can be synthesized through various established organic chemistry routes. A common approach involves the reaction of a benzylamine with itaconic acid or its derivatives. The resulting carboxylic acid can then be converted to the desired carboxamide through standard amide bond formation reactions, such as activation with a coupling agent followed by reaction with ammonia or an appropriate amine.

A general synthetic pathway is illustrated below. The initial step typically involves the Michael addition of benzylamine to itaconic acid, followed by cyclization to form the 5-oxopyrrolidine ring. The carboxylic acid is then activated, for example with thionyl chloride or a carbodiimide, and subsequently reacted with an amine to yield the final carboxamide product.

Caption: General synthetic scheme for this compound derivatives.

Structure-Activity Relationship (SAR) Analysis

Due to the limited direct SAR data for this compound, this section will extrapolate potential SAR based on studies of closely related analogs, primarily 1-benzyl-5-oxopyrrolidine-2-carboxamides and -2-carboximidamides, which have been investigated as calpain inhibitors and neuroprotective agents.

The N-Benzyl Group

The N-benzyl group plays a crucial role in the activity of many related compounds. SAR studies on various scaffolds have shown that substitutions on the benzyl ring can significantly impact potency and selectivity. For instance, in a series of calpain inhibitors based on the 1-benzyl-5-oxopyrrolidine-2-carboxamide scaffold, 2,6-disubstitution on the benzyl ring yielded the most potent and selective analogs. This suggests that steric and electronic properties of the benzyl moiety are key determinants of biological activity, likely influencing the compound's orientation within the target's binding site.

The Pyrrolidone Core

The 5-oxopyrrolidine ring serves as a rigid scaffold, positioning the substituents in a defined spatial orientation. Its lactam functionality can participate in hydrogen bonding interactions with biological targets. Modifications to the ring itself are less commonly explored but could influence the overall conformation and physicochemical properties of the molecule.

The C3-Carboxamide Moiety

While direct SAR for the 3-carboxamide is scarce, the nature of the amide substituent (the "R" group in an N-R-carboxamide) is a critical determinant of activity in many drug classes. Variations in the amine portion of the carboxamide can modulate properties such as:

-

Hydrogen Bonding: The amide NH and C=O groups are excellent hydrogen bond donors and acceptors, respectively. The nature of the R-group can influence the accessibility of these groups.

-

Lipophilicity: The R-group can be modified to tune the overall lipophilicity of the molecule, affecting its solubility, cell permeability, and pharmacokinetic profile.

-

Steric Interactions: The size and shape of the R-group can dictate how the molecule fits into a binding pocket, influencing potency and selectivity.

Biological Activities and Potential Therapeutic Targets

Based on the activities of related compounds, the this compound scaffold holds promise for several therapeutic applications.

Neuroprotection

A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have demonstrated significant neuroprotective activity against N-methyl-D-aspartate (NMDA)-induced cytotoxicity in vitro. One particular compound, designated 12k in the study, showed higher potency than the reference compound ifenprodil. The proposed mechanism of action involves the attenuation of Ca2+ influx and the suppression of NR2B upregulation induced by NMDA. This suggests that compounds based on the 1-benzyl-5-oxopyrrolidine core could be valuable candidates for the treatment of neurodegenerative diseases.

The signaling pathway implicated in the neuroprotective effects of these compounds is illustrated below. Overactivation of the NMDA receptor leads to an excessive influx of calcium ions, triggering a cascade of neurotoxic events. The 1-benzyl-5-oxopyrrolidine derivatives are hypothesized to modulate the NR2B subunit of the NMDA receptor, thereby reducing this detrimental calcium influx.

Caption: Proposed neuroprotective mechanism of action.

Calpain Inhibition

Derivatives of 1-benzyl-5-oxopyrrolidine-2-carboxamide have been developed as highly selective inhibitors of calpain, a calcium-dependent cysteine protease. Aberrant calpain activation is implicated in various pathophysiological conditions, including neurodegenerative diseases like Alzheimer's. The development of ABT-957 (Alicapistat), a selective calpain inhibitor that reached Phase I clinical studies, highlights the therapeutic potential of this scaffold. The SAR studies leading to ABT-957 revealed that modifications at different positions of the pharmacophore were crucial for enhancing potency and metabolic stability.

Quantitative Data from Related Analogs

The following tables summarize the biological activity of representative 1-benzyl-5-oxopyrrolidine derivatives from published studies. It is important to note that these compounds are substituted at the 2-position, not the 3-position of the pyrrolidine ring.

Table 1: Neuroprotective Activity of 1-Benzyl-5-oxopyrrolidine-2-carboximidamide Derivatives against NMDA-Induced Cytotoxicity

| Compound | Structure | Protection Rate (%) at 10 µM |

| 12k | (Structure not fully disclosed in abstract) | > Ifenprodil (reference) |

| Series | 1-benzyl-5-oxopyrrolidine-2-carboximidamides | All exhibited neuroprotective activities |

Data extracted from a study on novel neuroprotective agents.

Table 2: Calpain Inhibitory Activity of 1-Benzyl-5-oxopyrrolidine-2-carboxamide Derivatives

| Compound | Modifications | Calpain Inhibition (IC50) | Selectivity vs. Cathepsins |

| 134 | Lead Compound | Potent | Favorable |

| 139 | 2,6-disubstitution on benzyl ring | Most potent in series | High |

| ABT-957 | Optimized analog | Highly potent and selective | High |

Data derived from the discovery of ABT-957.

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the evaluation of this compound derivatives.

General Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

-

Reaction Setup: In a round-bottom flask, dissolve itaconic acid in a suitable solvent (e.g., water or an alcohol).

-

Addition of Benzylamine: Add benzylamine to the solution, typically in a 1:1 molar ratio.

-

Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 12 hours) to facilitate both the Michael addition and the subsequent cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, the product may precipitate. The solid can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

General Synthesis of this compound

-

Activation of Carboxylic Acid: Dissolve 1-benzyl-5-oxopyrrolidine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide). Add a coupling agent (e.g., HATU, HOBt/EDCI) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for a short period to form the activated ester.

-

Amidation: To the activated ester solution, add the desired amine (or ammonia for the primary amide).

-

Reaction and Purification: Allow the reaction to proceed at room temperature until completion (monitored by TLC). The reaction mixture is then subjected to an aqueous work-up to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

In Vitro Neuroprotection Assay (NMDA-Induced Cytotoxicity)

This assay evaluates the ability of a compound to protect neuronal cells from death induced by NMDA.

-

Cell Culture: Primary cortical neurons are cultured in 96-well plates.

-

Compound Treatment: The cells are pre-incubated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

NMDA Challenge: NMDA is added to the culture medium to a final concentration known to induce significant cell death (e.g., 30-100 µM).

-

Incubation: The cells are incubated with NMDA for a period that allows for the induction of cytotoxicity (e.g., 24 hours).

-